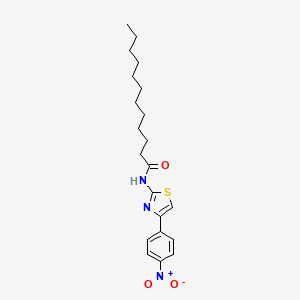

N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide

Description

N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide is a thiazole-based amide derivative characterized by a 4-nitrophenyl-substituted thiazole core linked to a dodecanamide chain. The compound’s synthesis likely involves coupling a dodecanoyl chloride with a 4-(4-nitrophenyl)thiazol-2-amine precursor, analogous to methods used for similar amides . Its lipophilic nature (due to the dodecane chain) may enhance membrane permeability, while the nitro group could modulate electronic interactions with biological targets .

Properties

Molecular Formula |

C21H29N3O3S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]dodecanamide |

InChI |

InChI=1S/C21H29N3O3S/c1-2-3-4-5-6-7-8-9-10-11-20(25)23-21-22-19(16-28-21)17-12-14-18(15-13-17)24(26)27/h12-16H,2-11H2,1H3,(H,22,23,25) |

InChI Key |

SOPVDKZKKKHCAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenylthiazole intermediate.

Attachment of the Dodecanamide Chain: The final step involves the acylation of the thiazole derivative with dodecanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer activities due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes. The compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) : The nitro group in the target compound contrasts with bromo, chloro, or sulfamoyl groups in analogs. EWGs enhance antimicrobial activity by increasing electrophilicity and target binding .

- Hydrophobic chains : The dodecanamide chain in the target compound and N4-lauroylsulfacetamide (both C12 chains) improve lipophilicity, aiding cellular uptake .

- Synthetic routes : Amide coupling is a common strategy, but intermediates vary (e.g., thiazol-2-amines vs. sulfonamide precursors) .

Table 2: Antimicrobial and Bioactivity Data

Key Findings :

- Antimicrobial efficacy : Bromophenyl-thiazole acetamides (MIC 13–27 µmol/L) outperform the target compound’s structural analogs, likely due to dual EWGs (Br) enhancing reactivity . The target’s nitro group may offer comparable or superior activity, but experimental data are needed.

- Cardioprotective activity : Methoxyphenyl-thiazole hydrazines show significant cardioprotection, suggesting that substituent electronics (e.g., methoxy vs. nitro) influence biological targeting .

- Role of lipophilicity : Despite similar chain lengths, N4-lauroylsulfacetamide shows poor antimicrobial activity, highlighting the importance of core structure (benzamide vs. thiazole) .

Analytical and Spectral Comparisons

Table 3: Spectroscopic Signatures

Key Insights :

- IR spectra : The target compound’s amide C=O stretch (~1680 cm⁻¹) aligns with other acetamides, while N–H stretches (~3300 cm⁻¹) confirm secondary amide formation .

- ¹³C NMR : The carbonyl signal (δ ~170 ppm) is consistent across amides, but shifts may occur based on electronic effects (e.g., nitro vs. sulfamoyl) .

Biological Activity

N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide is a compound of interest due to its potential biological activities, particularly in anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide is characterized by the presence of a thiazole ring, which is often associated with various biological activities. The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 356.48 g/mol

The thiazole moiety is known for its role in enhancing the pharmacological properties of compounds, particularly in cancer therapy.

Anticancer Properties

Research indicates that derivatives of thiazole, including N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies on the compound's anticancer activity:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 (Liver Cancer) | 10.79 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 15.00 | Significant growth inhibition |

| MDA-MB-231 (Breast Cancer) | 12.50 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 8.00 | Strong antiproliferative activity |

These results suggest that N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide has selective cytotoxicity towards cancer cells, with lower toxicity towards normal cells.

The mechanism through which N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : Studies have demonstrated that treatment with the compound results in increased markers of apoptosis, including caspase activation and DNA fragmentation.

- Focal Adhesion Kinase (FAK) Inhibition : Molecular docking studies suggest that the compound may inhibit FAK, a key player in cancer cell migration and invasion.

Case Studies and Research Findings

Several case studies highlight the effectiveness of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide in preclinical settings:

- Study on HepG2 Cells : A study conducted by Alam et al. (2011) evaluated the compound's effects on HepG2 cells and found an IC50 value of 10.79 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Combination Therapy : In a combination therapy study, N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide was used alongside other anticancer agents, leading to enhanced efficacy against resistant cancer cell lines .

- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound resulted in tumor size reduction in xenograft models, supporting its potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.